![molecular formula C3H6N4O B2561368 5-Amino-4-methyl-2,4-dihydro-[1,2,4]triazol-3-one CAS No. 22244-57-1](/img/structure/B2561368.png)
5-Amino-4-methyl-2,4-dihydro-[1,2,4]triazol-3-one
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Overview
Description
1,2,4-Triazoles are a class of heterocyclic compounds that contain two carbon atoms and three nitrogen atoms in a five-membered ring . They are present in a variety of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds has been the subject of extensive research. Various routes have been utilized for their synthesis .Molecular Structure Analysis
The molecular structure of 1,2,4-triazoles is characterized by a five-membered ring containing two carbon atoms and three nitrogen atoms .Chemical Reactions Analysis
1,2,4-Triazoles can participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can also undergo reactions at the nitrogen atoms or at the carbon atoms adjacent to a nitrogen .Physical And Chemical Properties Analysis
1,2,4-Triazoles are generally stable compounds. Their physical and chemical properties can vary widely depending on the specific substituents attached to the triazole ring .Scientific Research Applications
Antimicrobial Activities
The synthesis of 5-amino-4-methyl-2,4-dihydro-[1,2,4]triazol-3-one derivatives has been explored for their antimicrobial properties . These compounds were screened against test microorganisms, and some exhibited good or moderate activities. Their potential as antimicrobial agents makes them valuable in combating bacterial and fungal infections.
Pesticide Development
The simple heterocyclic compound 5-amino-3-methyl-1,2,4-thiadiazole (a close relative) has been investigated as a potential pesticide . Given the structural similarities, 5-amino-4-methyl-2,4-dihydro-[1,2,4]triazol-3-one may also have pesticidal applications. Further research is needed to explore its efficacy in crop protection.
Enzyme Inhibitors
In medicinal chemistry, compounds containing triazole moieties have been studied as enzyme inhibitors . 5-Amino-4-methyl-2,4-dihydro-[1,2,4]triazol-3-one derivatives could potentially serve as enzyme inhibitors, contributing to drug development and disease treatment.
Crystal Engineering and Salts
The compound’s crystal structure and its interactions with other ions can lead to insights in crystal engineering . Understanding its 3D network formation, density, and thermal stability can guide material design and applications.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-amino-4-methyl-1H-1,2,4-triazol-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4O/c1-7-2(4)5-6-3(7)8/h1H3,(H2,4,5)(H,6,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHELAEITSNOMGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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